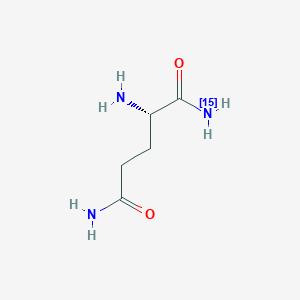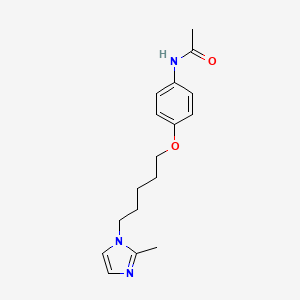
(2S)-2-aminopentanedi(15N)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-aminopentanedi(15N)amide is a compound that features a unique isotopic labeling with nitrogen-15 (^15N). This isotopic labeling is particularly useful in various scientific research applications, especially in the fields of chemistry and biology. The compound’s structure includes an amide group, which is a common functional group in organic chemistry, known for its stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedi(15N)amide typically involves the incorporation of ^15N into the amide group. One common method is the selective labeling of the side-chain amide groups of amino acids such as asparagine and glutamine . This process can be achieved through biosynthesis pathways or chemical synthesis using ^15N-labeled precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using ^15N-labeled ammonia or other nitrogen sources. The process often requires precise control of reaction conditions to ensure the incorporation of the ^15N isotope into the desired position within the molecule.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-aminopentanedi(15N)amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under specific conditions.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted amides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-aminopentanedi(15N)amide has several scientific research applications:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding protein folding and interactions by labeling specific amino acids.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S)-2-aminopentanedi(15N)amide involves its interaction with molecular targets through its amide group. The ^15N labeling allows for detailed studies of these interactions using NMR spectroscopy. The molecular pathways involved include hydrogen bonding and electrostatic interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-aminopentanamide: Similar structure but without the ^15N labeling.
(2S)-2-aminopentanediamide: Contains two amide groups but lacks isotopic labeling.
Uniqueness
The uniqueness of (2S)-2-aminopentanedi(15N)amide lies in its ^15N labeling, which provides enhanced capabilities for studying molecular interactions and dynamics using NMR spectroscopy. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C5H11N3O2 |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
(2S)-2-aminopentanedi(15N)amide |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1/i8+1 |
InChI-Schlüssel |
LCGISIDBXHGCDW-AQGGVSLFSA-N |
Isomerische SMILES |
C(CC(=O)N)[C@@H](C(=O)[15NH2])N |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)



![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)


